molecular formula C23H30O6 B1253279 (9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

Cat. No.: B1253279
M. Wt: 402.5 g/mol
InChI Key: FYSHYFPJBONYCQ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gomisin-K3 can be synthesized through several chemical routes. One common method involves the extraction from the dried fruit of Schisandra rubriflora. The process includes breaking down the fruit, followed by water extraction, concentration, and purification steps to isolate the compound .

Industrial Production Methods

Industrial production of Gomisin-K3 typically involves large-scale extraction from Schisandra rubriflora using organic solvents such as ethanol, ethyl acetate, and dimethyl sulfoxide. The extracted compound is then purified through crystallization or chromatography techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Gomisin-K3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Gomisin-K3, which may have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Gomisin-K3 exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.

    Hepatoprotective Mechanism: It protects liver cells by reducing oxidative stress and enhancing cellular repair mechanisms.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating pathways such as PI3K/Akt and NF-κB

Comparison with Similar Compounds

Gomisin-K3 is compared with other similar dibenzocyclooctadiene lignans, such as:

Uniqueness

Gomisin-K3 stands out due to its potent antioxidant and hepatoprotective properties, making it a valuable compound in the treatment of liver diseases and oxidative stress-related conditions .

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

InChI

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m1/s1

InChI Key

FYSHYFPJBONYCQ-OLZOCXBDSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)O)OC)OC

SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC

Synonyms

schisanhenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 2
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 3
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 4
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 5
Reactant of Route 5
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol
Reactant of Route 6
Reactant of Route 6
(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol

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